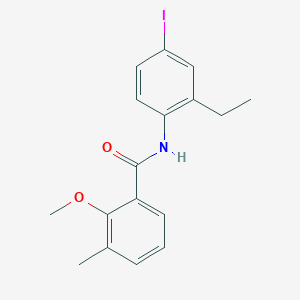
N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide, also known as EIMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. EIMB is a derivative of 2-methoxy-3-methylbenzamide and contains an iodine atom and an ethyl group on the phenyl ring. In
Applications De Recherche Scientifique
N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has been shown to have potential applications in biological research, particularly in the field of cancer research. Studies have demonstrated that N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has anti-tumor activity in vitro and in vivo against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the activity of proteasomes, which are involved in protein degradation and play a role in cancer cell survival.
Biochemical and Physiological Effects
N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways involved in cancer cell proliferation and survival. This specificity may allow for more targeted and effective cancer treatments. However, one limitation of using N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide is its potential toxicity and side effects, which may limit its clinical use.
Orientations Futures
There are several future directions for research on N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide. One direction is to further investigate its mechanism of action and identify additional targets for its anti-tumor activity. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, future research could investigate the potential use of N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide in other diseases and conditions, such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide is a chemical compound that has potential applications in biological research, particularly in the field of cancer research. Its specificity for certain enzymes and pathways involved in cancer cell proliferation and survival make it a promising candidate for targeted cancer treatments. However, further research is needed to fully understand its mechanism of action and potential uses in other diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide involves a multi-step process that starts with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-4-iodoaniline to yield N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide. The purity of N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide can be increased through recrystallization and column chromatography.
Propriétés
Formule moléculaire |
C17H18INO2 |
|---|---|
Poids moléculaire |
395.23 g/mol |
Nom IUPAC |
N-(2-ethyl-4-iodophenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H18INO2/c1-4-12-10-13(18)8-9-15(12)19-17(20)14-7-5-6-11(2)16(14)21-3/h5-10H,4H2,1-3H3,(H,19,20) |
Clé InChI |
IWTNHZHTZFBLQK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canonique |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)





![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)


![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
